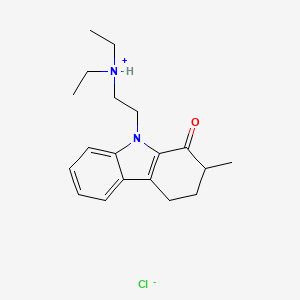

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride

Description

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride is a carbazole derivative characterized by a partially saturated carbazolone core (3,4-dihydro-1(2H)-one) with a methyl group at position 2 and a 2-(diethylamino)ethyl substituent at position 8. The monohydrochloride salt form enhances water solubility, a critical factor for bioavailability and pharmaceutical applications . Carbazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation.

Properties

CAS No. |

24536-19-4 |

|---|---|

Molecular Formula |

C19H27ClN2O |

Molecular Weight |

334.9 g/mol |

IUPAC Name |

diethyl-[2-(2-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl]azanium;chloride |

InChI |

InChI=1S/C19H26N2O.ClH/c1-4-20(5-2)12-13-21-17-9-7-6-8-15(17)16-11-10-14(3)19(22)18(16)21;/h6-9,14H,4-5,10-13H2,1-3H3;1H |

InChI Key |

VBGOTBIRGHDZCN-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN1C2=CC=CC=C2C3=C1C(=O)C(CC3)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Core Carbazole Framework Formation

The initial step in synthesizing this compound is the construction of the carbazole backbone, specifically the carbazol-1(2H)-one structure. This involves:

- Cyclization reactions to form the fused ring system characteristic of carbazoles.

- Oxidation steps to introduce the ketone functionality at the 1-position.

Typical reagents include oxidizing agents such as potassium permanganate for selective oxidation of precursors to carbazol-1(2H)-one. The reaction conditions require precise control of temperature and solvent environment to maximize yield and purity.

Methylation at the 2-Position

Methylation at the 2-position of the carbazole ring is typically performed via:

- Alkylation reactions using methylating agents such as methyl iodide or methyl sulfate under basic conditions.

- The reaction is conducted under controlled temperature to prevent over-alkylation or degradation of the carbazole core.

This step is crucial for achieving the desired substitution pattern, impacting the compound’s biological activity and solubility.

Formation of the Monohydrochloride Salt

The final step involves converting the free base form of the compound into its monohydrochloride salt to enhance stability and solubility:

- The compound is treated with hydrochloric acid in a suitable solvent such as ethanol or chloroform-ethanol mixtures.

- Precipitation of the hydrochloride salt is achieved by adding water or ice water, facilitating isolation by filtration.

This salt formation is essential for pharmaceutical applications, improving compound handling and formulation.

Process Optimization and Yield Enhancement

Patent literature describes improved processes for related carbazole derivatives that can be adapted here:

| Step | Methodology | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization and oxidation | Controlled oxidation with potassium permanganate | Temperature ~50–80°C, aprotic solvents | >60 | High selectivity for carbazol-1(2H)-one |

| Reductive amination | Flow hydrogenation with catalytic reduction | Mild temperature, aprotic solvent | Up to 70 | High yield, scalable |

| Methylation | Alkylation with methyl iodide under basic conditions | Room temperature to reflux | Variable (50-70) | Requires careful control to avoid side reactions |

| Salt formation | Treatment with HCl in ethanol/chloroform-ethanol | Cooling with ice water addition | >90 | Efficient precipitation and isolation |

These optimized methods avoid hazardous solvents and reduce reaction times compared to older protocols.

Analytical and Purification Techniques

- Chromatographic purification using silica gel columns with solvent mixtures such as dichloromethane-ethanol or toluene-ethyl acetate-formic acid is standard to achieve high purity.

- Drying and filtration steps are conducted at controlled temperatures (e.g., drying at 105°C for 1 hour) to ensure removal of solvents and residual impurities.

Summary Table of Preparation Steps

| Preparation Stage | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Carbazole core synthesis | Cyclization, oxidation (potassium permanganate) | Formation of carbazol-1(2H)-one core |

| Introduction of diethylaminoethyl group | Reductive amination, lithium aluminum hydride, flow hydrogenation | Functionalization at 9-position |

| Methylation | Methyl iodide, base | Substitution at 2-position |

| Salt formation | Hydrochloric acid in ethanol/chloroform | Formation of monohydrochloride salt |

| Purification | Chromatography, filtration, drying | High purity and isolation |

Research Findings and Considerations

- The Mannich-related reactions are pivotal in constructing carbazole derivatives with aminoalkyl substituents. Modern processes improve yields (>70%) and reduce hazardous solvent use.

- Flow chemistry and catalytic hydrogenation enhance reductive amination efficiency, offering scalability and reproducibility.

- Analytical methods including thin-layer chromatography with solvent systems like xylene-ethyl acetate-formic acid mixtures and high-performance liquid chromatography ensure product integrity during synthesis.

- The compound's biological relevance as a carbazole derivative necessitates stringent control over substitution patterns and salt form for consistent pharmacological profiles.

Chemical Reactions Analysis

Types of Reactions

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxidized derivatives of the carbazole core.

Reduction: Formation of reduced derivatives, potentially altering the diethylaminoethyl side chain.

Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain allows the compound to interact with various receptors and enzymes, potentially inhibiting or activating them. The carbazole core can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Key Observations :

- Substituents like chlorine (electron-withdrawing) or methyl (conformation-modifying) alter electronic and steric profiles, impacting binding to biological targets .

Physicochemical and Pharmacological Comparison

Physicochemical Properties

Biological Activity

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride is a member of the carbazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

- Molecular Formula : C19H26ClN2O

- Molecular Weight : 334.88 g/mol

- CAS Number : 24536-19-4

The structure features a fused ring system with a diethylamino group, which enhances its solubility and biological activity. The unique arrangement of its components contributes to its pharmacological potential.

Antimicrobial Activity

Carbazol derivatives have shown significant antimicrobial properties. For instance, studies indicate that carbazole derivatives exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition for certain derivatives were reported to range from 16.82 mm to 26.08 mm at a concentration of 50 µg/mL .

Anticancer Potential

Research has highlighted the anticancer properties of carbazole derivatives, including this specific compound. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines such as A549 and HEP 2. The presence of electron-donating groups in the structure is believed to enhance its anticancer efficacy by increasing the compound's basicity .

Neuroprotective Effects

Carbazole derivatives are also being investigated for their neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

The biological activities of Carbazol-1(2H)-one are attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The diethylamino group likely plays a crucial role in modulating these interactions, enhancing the compound's efficacy against different biological targets.

Case Studies and Research Findings

Q & A

Q. Optimization strategies :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to minimize by-products.

- Adjust solvent polarity (e.g., DMF for alkylation, toluene for cyclization) and temperature (60–100°C) to improve yield .

- Purify intermediates via column chromatography or recrystallization to ensure high purity for subsequent steps .

Basic: How is the structure of this compound validated, and what analytical techniques are critical?

Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to assign protons and carbons, with 2D experiments (e.g., COSY, HMBC) resolving connectivity, particularly for the diethylaminoethyl side chain .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis resolves absolute configuration and hydrogen-bonding interactions in the hydrochloride salt .

Q. Key considerations :

- For crystallography, use SHELX programs for structure refinement and ORTEP-3 for graphical representation .

- Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Discrepancies may arise from differences in assay conditions or target specificity. Methodological approaches include:

- Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) using reference inhibitors (e.g., aprotinin for protease studies) .

- Dose-response curves : Generate full curves with triplicate measurements to ensure reproducibility .

- Molecular docking : Use software like AutoDock or Schrödinger to model interactions with target proteins (e.g., viral proteases), identifying key binding residues that may explain variability .

Example : If IC₅₀ values for NS2B/NS3 protease inhibition differ, validate via surface plasmon resonance (SPR) to measure binding kinetics directly .

Advanced: What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

- Salt selection : The monohydrochloride form enhances aqueous solubility compared to the free base .

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the diethylaminoethyl side chain to improve membrane permeability .

- Nanoparticle encapsulation : Lipid-based carriers can enhance bioavailability in pharmacokinetic studies .

Data-driven optimization : Measure partition coefficients (logP) via shake-flask methods and correlate with in vivo absorption .

Advanced: How do structural analogs (e.g., dimethylamino vs. diethylamino derivatives) influence biological activity?

A comparative SAR approach is essential:

- Synthesize analogs : Replace the diethylamino group with dimethylamino or pyrrolidino groups and test activity .

- Activity profiling : Compare IC₅₀ values against targets (e.g., proteases, receptors) to identify trends. For example, bulkier diethyl groups may reduce steric hindrance in hydrophobic binding pockets .

- Thermodynamic analysis : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy differences between analogs .

Example : Dimethylamino analogs may exhibit lower potency due to reduced basicity, altering protonation states at physiological pH .

Advanced: What computational methods are recommended for predicting off-target interactions or toxicity?

- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, aromatic rings) to screen for unintended targets .

- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate permeability, cytochrome P450 interactions, and hERG channel liability .

- Toxicogenomics : Analyze gene expression profiles in cell lines post-treatment to identify pathways affected .

Validation : Cross-check computational predictions with high-throughput screening (HTS) against kinase panels or toxicity databases (e.g., Tox21) .

Advanced: How can crystallization challenges (e.g., polymorphism) be addressed during formulation studies?

- Polymorph screening : Test crystallization in diverse solvents (e.g., acetone, ethyl acetate) and temperatures to identify stable forms .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity to select forms resistant to humidity-induced phase changes .

- Pair distribution function (PDF) analysis : Resolve amorphous vs. crystalline content in poorly diffracting samples .

Documentation : Use CIF files from crystallography studies to deposit structures in the Cambridge Structural Database (CSD) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.